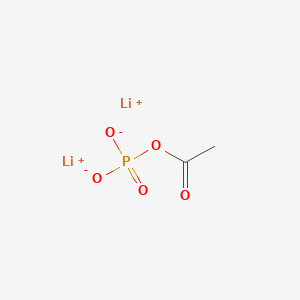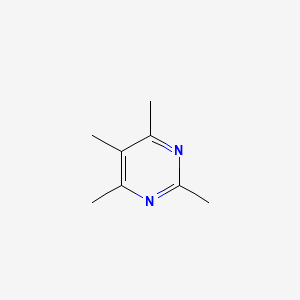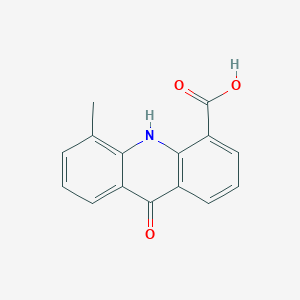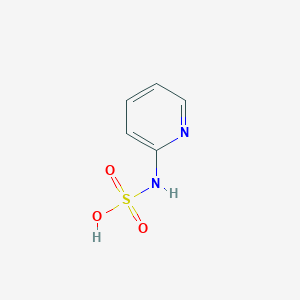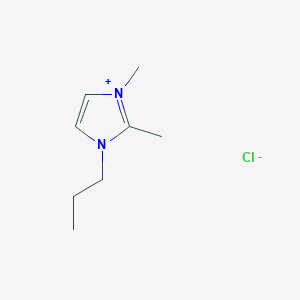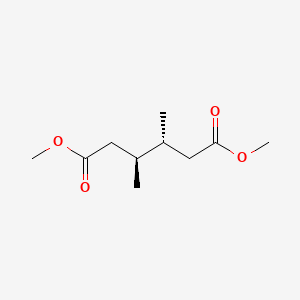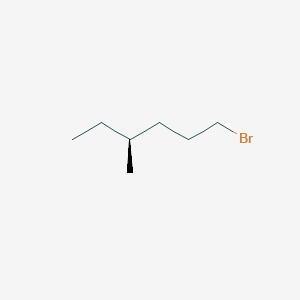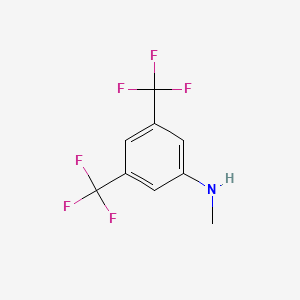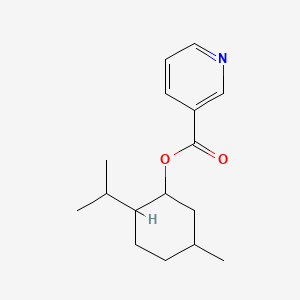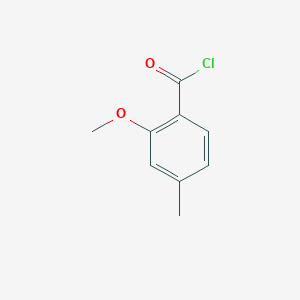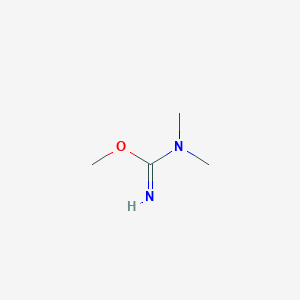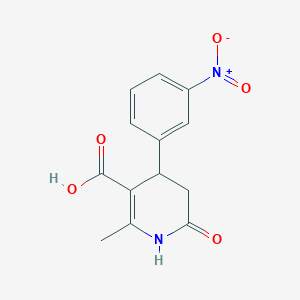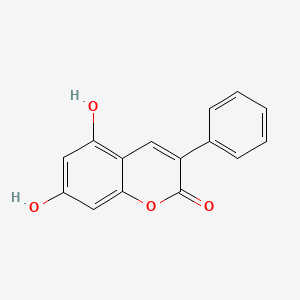
5,7-Dihydroxy-3-phenylcoumarin
描述
5,7-Dihydroxy-3-phenylcoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of hydroxyl groups at positions 5 and 7, and a phenyl group at position 3 on the coumarin scaffold. It has garnered significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-3-phenylcoumarin typically involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol (1,3-dihydroxybenzene) can be condensed with phenylacetic acid in the presence of a strong acid like sulfuric acid to yield the desired coumarin derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann reaction, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis, are also explored to reduce reaction times and environmental impact .
化学反应分析
Types of Reactions: 5,7-Dihydroxy-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the coumarin core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of 5,7-dihydroxy-3-phenylquinone.
Reduction: Formation of 5,7-dihydroxy-3-phenyldihydrocoumarin.
Substitution: Halogenated derivatives of this compound.
科学研究应用
5,7-Dihydroxy-3-phenylcoumarin has a wide range of applications in scientific research:
Biology: Investigated for its antioxidant properties and its ability to modulate enzyme activities.
Medicine: Explored for its potential anti-inflammatory, antibacterial, and anticancer activities.
作用机制
The biological activity of 5,7-Dihydroxy-3-phenylcoumarin is attributed to its ability to interact with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative stress.
Enzyme Inhibition: It can inhibit enzymes like tyrosyl-tRNA synthetase and topoisomerase II, which are crucial for bacterial and cancer cell proliferation.
Anti-inflammatory Effects: Modulates the release of pro-inflammatory cytokines and reduces neutrophil infiltration in inflamed tissues.
相似化合物的比较
7-Hydroxycoumarin: Lacks the phenyl group at position 3, resulting in different biological activities.
3-Phenylcoumarin: Lacks hydroxyl groups at positions 5 and 7, which affects its antioxidant properties.
Uniqueness: 5,7-Dihydroxy-3-phenylcoumarin stands out due to the combined presence of hydroxyl groups and a phenyl ring, which enhances its biological activity and makes it a versatile scaffold for drug development .
属性
IUPAC Name |
5,7-dihydroxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-13(17)12-8-11(9-4-2-1-3-5-9)15(18)19-14(12)7-10/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLFUVNERQMWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499297 | |
| Record name | 5,7-Dihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-93-5 | |
| Record name | 5,7-Dihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


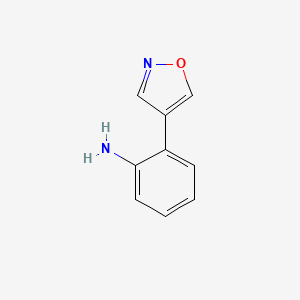
![3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline](/img/structure/B1625988.png)
